Product packaging for Gamma-nonalactone(Cat. No.:CAS No. 57084-16-9)

Gamma-nonalactone

Cat. No.: B7760554
CAS No.: 57084-16-9
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Chemical Sciences Research

The significance of gamma-nonalactone (B146572) in chemical sciences stems from several key aspects. Its distinct and potent coconut-like aroma makes it a model compound for studying structure-odor relationships. fraterworks.comodowell.com The presence of a chiral center in its structure also makes it a valuable subject for stereoselective synthesis and analysis, exploring how different enantiomers may exhibit varied sensory properties. scentree.co Furthermore, its role as a flavor and fragrance component drives research into efficient and sustainable production methods, including both chemical synthesis and biotechnological routes. marketresearchintellect.comtandfonline.com The compound also serves as a case study in the analysis of complex natural matrices and the elucidation of biosynthetic pathways in various organisms. researchgate.netmdpi.com

Overview of Research Trajectories

Initial research on this compound was largely driven by its industrial applications in the flavor and fragrance sectors. scentspiracy.comontosight.ai This led to the development of various chemical synthesis methods. tandfonline.comgoogle.com More recent research has shifted towards more sustainable and "natural" production methods, with a significant focus on biocatalysis and fermentation processes using microorganisms. marketresearchintellect.comgoogle.com There is also a growing body of research dedicated to its identification and quantification in a wide array of natural sources, from fruits and fermented beverages to cooked foods. scentspiracy.commdpi.com This has been facilitated by advancements in analytical techniques. Concurrently, research continues to explore its potential in other areas, such as its role as a semiochemical. odowell.com Market analysis indicates a steady growth projection for this compound, driven by consumer demand for natural ingredients in food, beverages, and personal care products. strategicrevenueinsights.comvaluates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B7760554 Gamma-nonalactone CAS No. 57084-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034229
Record name gamma-Nonanolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour
Record name 2(3H)-Furanone, dihydro-5-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name gamma-Nonalactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4866
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name gamma-Nonalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name gamma-Nonalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.966 at 25 °C, 0.958-0.966
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name gamma-Nonalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

Colorless to slightly yellow liquid

CAS No.

104-61-0, 82373-92-0, 57084-16-9
Record name (±)-γ-Nonalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-5-pentyl-2(3H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC46099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Furanone, dihydro-5-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name gamma-Nonanolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonan-4-olide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-NONALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XGH66S8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dihydro-5-pentyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Biotransformation Pathways of Gamma Nonalactone

Microbial Biosynthesis Mechanisms

The production of gamma-nonalactone (B146572) is largely attributed to the metabolic processes of various microorganisms. Yeasts, in particular, have been identified as key players in the biotransformation of precursor compounds into this aromatic lactone.

Extensive research has highlighted the capacity of certain yeast species to produce this compound. Saccharomyces cerevisiae, the primary yeast in brewing and winemaking, and Sporobolomyces odorus (now classified as Sporidiobolus salmonicolor) are notable for their ability to generate this compound. researchgate.netbrewingscience.demdpi.comresearchgate.net

Incubation experiments have demonstrated that both S. cerevisiae and S. odorus can produce this compound from linoleic acid during fermentation. researchgate.net Labeling experiments using deuterated linoleic acid have elucidated two distinct biosynthetic routes to this compound in these yeasts. brewingscience.deresearchgate.netdatapdf.com Furthermore, different strains of S. cerevisiae have shown significant variations in their production of this compound, suggesting a genetic basis for this biosynthetic capability. auckland.ac.nz

The formation of this compound by yeasts involves the transformation of specific precursor molecules through various metabolic pathways.

Linoleic acid is a primary precursor for the biosynthesis of this compound. researchgate.netives-openscience.eu The initial step involves the lipoxygenation of linoleic acid, which leads to the formation of its 9- and 13-hydroperoxide derivatives, namely 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). researchgate.netives-openscience.euives-openscience.eu These hydroperoxides are then further metabolized by the yeast to produce this compound. researchgate.net

Two main pathways have been identified:

13-Lipoxygenation Pathway : This route involves the 13-peroxidation of linoleic acid to 13-HODE. Subsequent β-oxidation and an α-oxidation step lead to the formation of (S)-γ-nonalactone. brewingscience.deresearchgate.netdatapdf.com

9-Lipoxygenation Pathway : This pathway begins with the 9-peroxidation of linoleic acid to 9-HODE. A Baeyer-Villiger type oxidation then occurs, yielding azelaic acid and (2E,4E)-nonadien-1-ol, which is further transformed into (R)-γ-nonalactone. researchgate.netbrewingscience.deresearchgate.net

PrecursorIntermediate(s)Resulting Enantiomer of this compoundKey Metabolic Steps
Linoleic Acid13-HODE(S)-γ-nonalactone13-Lipoxygenation, β-oxidation, α-oxidation
Linoleic Acid9-HODE, (2E,4E)-Nonadien-1-ol(R)-γ-nonalactone9-Lipoxygenation, Baeyer-Villiger oxidation

Another identified precursor for this compound is 4-oxononanoic acid. researchgate.netives-openscience.euacs.orgresearchgate.net Studies have shown that supplementing grape must with deuterium-labeled 4-oxononanoic acid before fermentation with S. cerevisiae results in the production of labeled this compound. researchgate.netacs.org This biotransformation has been observed to be (R)-enantioselective, primarily forming (R)-γ-nonalactone. acs.orgresearchgate.netinfowine.com The concentration of 4-oxononanoic acid has been quantified in Merlot and Cabernet Sauvignon musts, with levels reaching up to 60 µg/L. acs.orgresearchgate.net Yeast enzyme activities are capable of reducing and cyclizing this keto acid into this compound. infowine.com

(2E,4E)-Nonadien-1-ol is a downstream product of the 9-hydroperoxide derivative of linoleic acid. researchgate.netresearchgate.net It is an intermediate in the pathway that leads to the formation of (R)-γ-nonalactone. researchgate.netbrewingscience.de

The conversion of precursors into lactones is facilitated by a range of enzymes. The biosynthesis of lactones generally involves three main biocatalytic strategies: Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of γ- and δ-ketoesters. nih.gov

In the context of this compound formation from 4-oxononanoic acid, yeast enzymes catalyze the reduction and subsequent cyclization of this keto acid. infowine.com The conversion of hydroxy fatty acids to lactones often involves the β-oxidation pathway, where the fatty acid chain is shortened, followed by spontaneous lactonization. mdpi.com Specifically, the transformation of (S)-5-hydroxydecanoic acid to (S)-4-hydroxynonanoic acid and then to (S)-γ-nonalactone in S. cerevisiae is accomplished through an α-oxidation step. datapdf.com

The enzymatic processes involved in lactone formation can be highly specific. For instance, Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can catalyze the oxidative lactonization of cyclic ketones with high enantiospecificity. nih.gov Additionally, short-chain dehydrogenases/reductases (SDRs) have been implicated in lactone formation through the reduction of a phenylacetic acid core, which promotes lactonization. acs.org

(2E,4E)-Nonadien-1-ol

Stereoselective Formation Pathways (R- and S-enantiomers)

This compound possesses a chiral center, resulting in two enantiomeric forms: (R)-γ-nonalactone and (S)-γ-nonalactone. These enantiomers can exhibit different sensory properties and detection thresholds. The stereoselective formation of these enantiomers is a key aspect of its biosynthesis, particularly in fermentation processes involving yeasts like Saccharomyces cerevisiae. researchgate.netacs.org Labeling experiments have elucidated two primary, distinct biosynthetic routes starting from the lipoxygenation of linoleic acid, which lead to the different enantiomers. researchgate.netacs.orgresearchgate.net

One pathway involves the 13-lipoxygenation of linoleic acid to produce 13-hydroxyoctadecadienoic acid (13-HODE). researchgate.netresearchgate.net Subsequent β-oxidation and an α-oxidation step result in the formation of (S)-γ-nonalactone with an approximate enantiomeric excess (e.e.) of 60%. researchgate.netacs.orgresearchgate.net The other major pathway begins with the 9-lipoxygenation of linoleic acid, forming 9-hydroxyoctadecadienoic acid (9-HODE). researchgate.netresearchgate.net This is followed by a Baeyer-Villiger oxidation, yielding azelaic acid and (2E,4E)-nonadien-1-ol, which is then transformed into (R)-γ-nonalactone with an approximate 46% e.e. researchgate.netacs.orgresearchgate.net The biotransformation of 4-oxononanoic acid by S. cerevisiae has been shown to be (R)-enantioselective. researchgate.netacs.org

In the context of wine, the enantiomeric distribution can shift during production. For instance, the average (R)/(S) ratio in grapes has been observed to be around 94/6, while in the resulting wine, it changes to approximately 65/35. researchgate.netacs.org This highlights the influence of fermentation on the final stereochemical composition of γ-nonalactone.

Plant Biosynthesis and Precursors in Natural Matrices

This compound is found in a variety of plant-derived products, and its formation is often linked to the metabolism of lipids present in the plant matrix. nih.govscentspiracy.com

Formation in Grapes and Wine Production

In grapes and wine, γ-nonalactone is a well-known component, contributing to aromas often described as coconut or stone fruit. nih.gov Its formation is closely tied to the presence of specific precursors in the grapes that are then transformed during fermentation. researchgate.netives-openscience.eu One of the key precursors is linoleic acid, an unsaturated fatty acid found in grapes. researchgate.net During fermentation, yeasts such as Saccharomyces cerevisiae can metabolize linoleic acid through lipoxygenation pathways to produce γ-nonalactone. researchgate.net

More specifically, recent studies have identified 4-oxononanoic acid as a direct precursor to γ-nonalactone in Merlot and Cabernet Sauvignon musts. researchgate.netacs.orgives-openscience.euresearchgate.netnih.gov The concentration of this keto acid in musts can range from trace amounts up to 60 µg/L. researchgate.netacs.orgresearchgate.netnih.gov During alcoholic fermentation, S. cerevisiae biotransforms 4-oxononanoic acid into γ-nonalactone. researchgate.netacs.orgives-openscience.eu Another potential precursor that has been suggested is 4-hydroxy-2-nonenal, which can also be converted to γ-nonalactone during fermentation. ives-openscience.eu The levels of γ-nonalactone can be higher in wines made from overripe or shriveled grapes, indicating that grape maturity and condition play a significant role in precursor availability.

Impact ofBotrytis cinereaInfection (Noble Rot) on Formation

Infection of grapes by the fungus Botrytis cinerea under specific climatic conditions, known as noble rot, has a profound impact on the chemical composition of the resulting wine, including a significant increase in the concentration of γ-nonalactone. researchgate.net Wines made from botrytized grapes, such as certain dessert wines, consistently show higher levels of this lactone compared to those from non-botrytized grapes. frontiersin.orgresearchgate.net For example, a study of New Zealand white wines found that the γ-nonalactone concentration was significantly higher in botrytized wines, reaching a maximum of 43.5 µg/L, compared to a maximum of 8.7 µg/L in non-botrytized samples.

The mechanism for this increase is linked to the metabolic activity of the fungus itself or the changes it induces in the grape. One proposed pathway involves the enrichment of linoleic acid. The extracellular matrix of B. cinerea contains linoleic acid, which serves as a precursor. During fermentation, this increased pool of linoleic acid is then converted by yeast into γ-nonalactone. The presence of noble rot is considered a key factor in determining the final concentration of γ-nonalactone, often more so than grape variety or region. The resulting wines are often described with desirable aromas of dried fruit, honey, and stone fruit, to which γ-nonalactone contributes. blogspot.com

γ-Nonalactone Concentration in Botrytized vs. Non-Botrytized Wines

Comparison of γ-Nonalactone levels found in New Zealand white wines.

Wine StyleMaximum γ-Nonalactone Concentration (µg/L)Reference
Botrytized43.5
Non-Botrytized8.7

Formation in Other Plant-Derived Products (e.g., Rice, Fruits)

This compound is not exclusive to grapes and wine; it is also a notable volatile compound in other plant-based products. It has been identified as an important odor-active compound in freshly cooked non-scented rice. scientificlabs.co.uknih.gov It is also found in the steam distillate of rice bran and in the volatile oils from rice straw. nih.gov In fruits, γ-nonalactone is a known aroma constituent, contributing to the characteristic scent of peaches and apricots. scentspiracy.comfao.org Its presence has also been reported in papaya, guava, currants, strawberries, and raisins. nih.govscentspiracy.com The biosynthesis in these matrices is also generally linked to the degradation of fatty acids, such as linoleic acid. fao.org For instance, studies on peaches have shown that the concentration of lactones increases during post-harvest ripening. fao.org

Analytical Chemistry and Characterization Methodologies

Advanced Separation and Detection Techniques

The analysis of volatile and semi-volatile compounds like gamma-nonalactone (B146572) necessitates high-resolution separation and sensitive detection methods. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the cornerstones of its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of this compound. science.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. thermofisher.com In GC-MS analysis, this compound is first separated from other volatile compounds in a sample based on its boiling point and polarity as it passes through a capillary column. thermofisher.com Following separation, the compound is ionized, typically through electron ionization (EI), which causes it to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. nih.gov

A characteristic and abundant ion peak for this compound is frequently observed at a mass-to-charge ratio (m/z) of 85. nih.govnih.gov This base peak is crucial for its identification in complex matrices such as wine, rice, and fruits. nih.govresearchgate.net For instance, in the analysis of freshly cooked non-scented rice, a component with a strong, sweet, coconut-like aroma was identified as this compound based on its mass spectrum, which showed a characteristic ion peak at m/z 85 and a linear retention index (RI) of 2,023 on a DB-Wax column. nih.govnih.gov Similarly, in the analysis of New Zealand Pinot noir wines, qualifier ions at m/z 99 and 114 were used for the definitive identification of this compound.

The versatility of GC-MS allows for its application in a wide range of sample types, including the analysis of volatile organic compounds in water and the detection of chemical compounds in foods. thermofisher.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that adds a sensory dimension to instrumental analysis. mdpi.com As separated compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor. nih.govresearchgate.net This allows for the direct correlation of specific chemical compounds with their perceived aroma characteristics.

Solid-Phase Microextraction (SPME) Coupled with GC-MS/GC-O

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds like this compound from a sample matrix. nih.govscielo.org.pe It utilizes a fused silica (B1680970) fiber coated with a sorbent material to adsorb analytes from the sample's headspace or directly from a liquid sample. mdpi.commdpi.com This method is valued for its simplicity, speed, and high sensitivity. mdpi.comnih.gov

The coupling of SPME with GC-MS and GC-O provides a powerful workflow for the analysis of aroma compounds. nih.govscientificlabs.co.ukscientificlabs.ie This combination has been successfully applied to identify and quantify this compound in a variety of matrices. For example, a modified headspace SPME method was used to extract this compound from freshly cooked non-scented rice before its analysis by GC-O and GC-MS. nih.govnih.gov This approach has also been employed in the analysis of volatile compounds in fruits like jabuticaba and plums, as well as in human skin scent profiles. scielo.org.pemdpi.commdpi.com The choice of SPME fiber coating can be optimized to enhance the extraction efficiency for specific compounds; for instance, Carboxen-PDMS fibers have been found to be effective for concentrating cheese aroma compounds for GC-MS and GC-O analysis. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the more common technique for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for the analysis of less volatile or thermally unstable compounds. mst.or.jp LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection. mst.or.jp This technique is particularly useful for analyzing components with larger molecular masses and higher polarity. mst.or.jp Although less frequently reported for this compound compared to GC-MS, LC-MS methods have been developed for the analysis of related compounds like gamma-butyrolactone (B3396035) (GBL) in liquids. ojp.gov The experimental data for this compound in LC-MS databases shows a precursor m/z of 157.21 and top fragment ions at 139 and 121 under positive electrospray ionization (ESI). nih.gov

Quantitative Analysis and Internal Standards

Accurate quantification of this compound is essential for understanding its impact on the sensory properties of a product. This requires robust analytical methods that can account for variations in sample matrix and extraction efficiency.

Stable Isotope Dilution Assay (SIDA) for Precise Quantification

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for the accurate quantification of aroma compounds, including this compound. chromatographyonline.comnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. nih.gov Because the isotopically labeled standard is chemically identical to the analyte of interest, it behaves similarly during extraction, separation, and ionization, thus correcting for any sample loss or matrix effects. chromatographyonline.com

A novel isotopically labeled internal standard, ²H₂¹³C₂-γ-nonalactone, has been synthesized and used for the precise quantification of this compound in New Zealand Pinot noir and other white wines. chromatographyonline.comresearchgate.net This SIDA method, often combined with solid-phase extraction and GC-MS (SPE-GC-MS), has demonstrated excellent linearity, reproducibility, and repeatability. nih.govresearchgate.net In the analysis of NZ Pinot noir, the method showed a linear range from 0 to 100 µg/L with high linearity (R² > 0.99), good reproducibility (0.72%), and repeatability (0.38%). chromatographyonline.comnih.gov The quantification is performed by comparing the mass spectrometric response of the native analyte (e.g., m/z 85 for this compound) to that of the labeled internal standard (e.g., m/z 89 for ²H₂¹³C₂-γ-nonalactone). This robust method allows for the reliable quantification of this compound across different and complex wine matrices.

Table of Research Findings on this compound Analysis

Analytical TechniqueMatrixKey Findings/ParametersCitation
GC-MSNew Zealand Pinot Noir WineQualifier ions for identification: m/z 99 and 114.
GC-MSFreshly Cooked Non-Scented RiceCharacteristic ion peak at m/z 85; Linear Retention Index (RI) of 2,023 on a DB-Wax column. nih.govnih.gov
GC-OFreshly Cooked RiceDescribed as having a "strong, sweet, coconut-like aroma". nih.govnih.govresearchgate.net
GC-OBotrytis Semillon WineAssociated with "stone fruit" aroma. researchgate.net
SPME-GC-MS/GC-OFreshly Cooked Non-Scented RiceSuccessful extraction and identification of this compound. nih.govnih.gov
SPME-GC-MSJabuticaba FruitCAR/PDMS fiber found to be effective for volatile compound extraction. researchgate.net
LC-MSGeneral DatabasePrecursor m/z: 157.21; Top fragment ions: 139, 121 (Positive ESI). nih.gov
SIDA-SPE-GC-MSNew Zealand WinesUsed ²H₂¹³C₂-γ-nonalactone as an internal standard; quantification based on m/z 85 (native) and m/z 89 (labeled). researchgate.net
SIDA-SPE-GC-MSNew Zealand Pinot Noir WineExcellent linearity (R² > 0.99), reproducibility (0.72%), and repeatability (0.38%) for quantification. chromatographyonline.comnih.gov

Development of Isotopically Labelled Standards (e.g., ²H₂¹³C₂-γ-nonalactone)

Stable isotope dilution analysis (SIDA) is a powerful technique for the accurate quantification of volatile compounds like this compound. This method relies on the use of an internal standard that is chemically identical to the analyte but has a different mass due to isotopic enrichment.

A novel isotopologue, ²H₂¹³C₂-γ-nonalactone, has been synthesized for use as an internal standard in the analysis of this compound in wine. nih.govnih.gov The synthesis of this labelled compound starts with heptaldehyde. nih.govnih.gov The introduction of ¹³C and ²H atoms is achieved through a Wittig olefination and a deuterogenation step, respectively. nih.govnih.gov The stability of ²H₂¹³C₂-γ-nonalactone as an internal standard has been demonstrated by spiking it into model wine under various conditions and analyzing it via mass spectrometry. nih.govnih.gov

Initially, attempts were made to synthesize a deuterated (²H₆) internal standard. nih.govresearchgate.net However, this approach led to incomplete deuterium (B1214612) exchange, prompting the development of the more stable ²H₂¹³C₂-labelled version. nih.gov The use of such isotopically labelled standards is critical for correcting for any analyte loss during sample preparation and analysis, thereby ensuring high accuracy and precision. nih.govnih.gov For quantification, specific ions are monitored for both the native this compound (m/z 85, 99, and 114) and the labelled standard (m/z 89, 103, and 118). nih.gov

Calibration Curve Construction and Validation Parameters (Linearity, Reproducibility, Repeatability)

The validation of an analytical method is essential to ensure its reliability. scribd.comdergipark.org.tr This involves establishing key performance characteristics, including linearity, reproducibility, and repeatability. scribd.comdergipark.org.tr

Calibration Curve Construction: Calibration curves are constructed by plotting the relative response of the analyte (this compound) to the internal standard (e.g., ²H₂¹³C₂-γ-nonalactone) against known concentrations of the analyte. nih.govenvironics.com These curves are typically prepared in a matrix that closely resembles the sample being analyzed, such as a model wine or a dry red cask wine. nih.gov For instance, a calibration curve for this compound in wine might cover a concentration range of 0 to 100 µg L⁻¹. nih.govnih.gov

Linearity: Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. environics.comreagecon.com For this compound analysis using SIDA-SPE-GC-MS, excellent linearity has been demonstrated, with correlation coefficients (R²) greater than 0.99. nih.govnih.gov

Reproducibility and Repeatability: Precision is assessed by determining repeatability and reproducibility. ut.ee

Repeatability (intra-assay precision) measures the variation in results obtained by the same analyst on the same day with the same equipment. ut.ee

Reproducibility (inter-assay precision) measures the variation in results obtained under different conditions, such as on different days or by different analysts. ut.ee

A study on the quantification of this compound in New Zealand Pinot noir reported excellent reproducibility (0.72%) and repeatability (0.38%) for a model wine calibration. nih.govnih.gov These low percentages indicate a high degree of precision in the analytical method.

Table 1: Validation Parameters for γ-Nonalactone Quantification in Wine

ParameterDescriptionTypical Value/Range for γ-Nonalactone AnalysisReference
Linearity (R²)A measure of how well the calibration curve fits a straight line.> 0.99 nih.govnih.gov
Reproducibility (%)The closeness of agreement between results of measurements of the same analyte carried out under changed conditions of measurement.0.72% nih.govnih.gov
Repeatability (%)The closeness of the agreement between the results of successive measurements of the same analyte carried out under the same conditions of measurement.0.38% nih.govnih.gov
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.0.4 µg L⁻¹

Chiral Analysis Techniques for Enantiomeric Distribution

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. These enantiomers can have different sensory properties and their relative abundance can provide information about the origin and processing of a product. nih.govresearchgate.net

The enantiomeric distribution of this compound is typically determined using chiral gas chromatography (GC). nih.govflinders.edu.auacs.org This technique utilizes a chiral stationary phase within the GC column that interacts differently with the two enantiomers, allowing for their separation. nih.govflinders.edu.auacs.org Multidimensional gas chromatography (MDGC), which involves coupling two GC columns, can also be employed for enhanced separation of enantiomers. nih.gov

For example, a stable isotope dilution method has been extended for use with a chiral phase GC column (Rt-βDEXcst) to quantify the individual enantiomers of this compound. nih.govacs.org The order of elution of the enantiomers is determined using optically pure standards, which can be prepared from starting materials like L- or D-glutamic acid. nih.govflinders.edu.auacs.org

Studies on Australian red wines have shown that the (R)-enantiomer of this compound is often more prevalent than the (S)-form. nih.govacs.org In an analysis of 34 red wines, the (R)-stereoisomer was found to be dominant on average (59%), although some wines contained higher amounts of the (S)-stereoisomer. flinders.edu.au Similarly, in botrytized white wines, the (R)-enantiomer of this compound was also found to be predominant. nih.govacs.org The enantiomeric ratio of this compound can be influenced by factors such as fermentation, with the biotransformation of its precursor, 4-oxononanoic acid, by Saccharomyces cerevisiae being (R)-enantioselective. acs.org

Table 2: Enantiomeric Distribution of γ-Nonalactone in Wine

Wine TypeDominant EnantiomerAverage Abundance of Dominant EnantiomerReference
Australian Red Wine(R)-γ-nonalactone59% flinders.edu.au
Botrytized White Wine(R)-γ-nonalactonePredominant nih.govacs.org

Sensory and Olfactory Science of Gamma Nonalactone

Aroma Profile and Descriptors

Gamma-nonalactone (B146572) is characterized by a rich and diverse array of olfactory descriptors, ranging from creamy and coconut-like to fruity and waxy notes.

"Sweet, Creamy, Coconut-like" Nuances

The most prominent and widely recognized aroma of this compound is its strong resemblance to coconut. fraterworks.comnih.govperfumersworld.comconsolidated-chemical.comamazon.comodowell.comnih.govfragranceu.comkianoperfume.comulprospector.com This is often accompanied by sweet, creamy, and milky undertones, which contribute to its frequent use in creating coconut and tropical fragrance and flavor profiles. fraterworks.comconsolidated-chemical.comamazon.comnih.govfragranceu.comkianoperfume.comscentspiracy.com The aroma is further described as having waxy and fatty nuances, adding to its complexity. fraterworks.comodowell.comnih.govfragranceu.com Some sources also describe a coumarin-like aspect to its scent. amazon.com

Stone Fruit (Peach, Apricot), Dried Fruit, Prune, and Tropical Notes

Beyond its dominant coconut character, this compound exhibits distinct fruity notes. It is particularly associated with stone fruits like peach and apricot. fraterworks.comconsolidated-chemical.comfragranceu.comperfumerflavorist.com In fact, it is considered a key odorant in both peaches and apricots. researchgate.net The compound also contributes to the aroma of dried fruits and prunes, and has been identified as a chemical marker for these nuances in must and wine. nih.gov Its fruity profile extends to tropical notes, making it a valuable component in creating mango, passion fruit, and pineapple flavors. perfumerflavorist.com

Contribution to Flavor and Aroma in Various Matrices

This compound is a naturally occurring compound found in a wide variety of foods and beverages, where it significantly influences their flavor and aroma profiles. scentspiracy.comperfumerflavorist.com Its presence has been noted in fruits such as peach, apricot, papaya, guava, currant, strawberry, and raisins. scentspiracy.com It is also a component of fermented products like rum, whiskey, wine, sherry, and beer. scentspiracy.comresearchgate.net Furthermore, it is found in animal products including chicken, pork, beef fat, butter, and various cheeses, as well as in other items like cooked rice, tomatoes, soybeans, green tea, and malt. nih.govscentspiracy.com

In the flavor and fragrance industry, this compound is widely used to impart or enhance specific characteristics. In dairy products like ice cream and yogurt, it adds depth with its creamy and coconut notes. consolidated-chemical.com It is also utilized in baked goods, candies, and tropical drinks. consolidated-chemical.comodowell.com In perfumery, it is a key ingredient for creating tropical and gourmand scents and adds creaminess to white floral fragrances like gardenia and tuberose. fraterworks.comamazon.comfragranceu.comkianoperfume.comscentspiracy.com

Perceptual Interactions and Blending Phenomena with Other Aroma Compounds

The sensory impact of this compound is not solely dependent on its own concentration but is also influenced by its interaction with other volatile compounds present in a matrix. This phenomenon, known as perceptual blending, can result in the creation of novel aroma nuances. For example, in dessert wines, the interaction of this compound with compounds like 3-methyl-4-octanolide, eugenol, and 2-nonen-4-olide is believed to contribute to "overripe orange" notes. nih.gov

Enantioselective Sensory Perception

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers: (R)-gamma-nonalactone and (S)-gamma-nonalactone. Research has shown that these enantiomers can be perceived differently by the human olfactory system.

While both enantiomers are generally described as having a coconut-like aroma, there are subtle distinctions. nih.govresearchgate.net The (R)-enantiomer is often characterized by a soft coconut and sweet taste, whereas the (S)-enantiomer is described as having a weak coconut aroma. researchgate.net

Significant differences have been found in the odor detection thresholds of the two enantiomers in red wine. One study reported the ODT of (R)-gamma-nonalactone to be 285 µg/L, while the (S)-enantiomer had a much lower threshold of 91 µg/L, suggesting the (S)-form is a more potent odorant in this matrix. nih.govflinders.edu.au Another study found the ODT of the (R)- and (S)-forms to be 66 µg/L and 35 µg/L, respectively. nih.govfigshare.com The distribution of these enantiomers can vary in different products. In many wines, the (R)-enantiomer is dominant. nih.govresearchgate.netacs.org For example, in Bordeaux wines, the average ratio of (R) to (S) was found to be 65:35. nih.govfigshare.com

Table of Mentioned Chemical Compounds

Compound Name
(R)-gamma-nonalactone
(S)-gamma-nonalactone
2-nonen-4-olide
3-methyl-4-octanolide
Aldehyde C14
Aldehyde C18
β-damascenone
Eugenol
Furaneol
Gamma-decalactone
Gamma-dodecalactone
This compound
Gamma-octalactone
Gamma-undecalactone
Linalool

Biological Activities and Biointeractions

Antimicrobial Properties

The antimicrobial capacity of gamma-nonalactone (B146572) has been evaluated, with studies indicating selective inhibitory effects. Lactones as a chemical class are known to possess antimicrobial properties, and research suggests that for γ-lactones, these effects can be influenced by the length of their hydrocarbon side chain. researchgate.net

An early in-vitro study from 1961 tested 230 perfumery chemicals, including this compound, against four bacterial strains. researchgate.net The results showed that at a 1/500 concentration, this compound demonstrated inhibitory activity specifically against Escherichia coli. researchgate.net It did not, however, inhibit the growth of Bacillus subtilis or two strains of Staphylococcus aureus at the tested concentrations. researchgate.net In the same study, the general inhibitory activity for the lactone group of compounds was estimated to be 14%. researchgate.net More recent research has also suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation. hpa.gov.tw

Bacterial SpeciesResult at 1/500 ConcentrationSource
Escherichia coli ATCC 1129Inhibited researchgate.net
Bacillus subtilis ATCC 9524Not Inhibited researchgate.net
Staphylococcus aureus Ox-H (penicillin sensitive)Not Inhibited researchgate.net
Staphylococcus aureus ATCC 10390 (penicillin resistant)Not Inhibited researchgate.net

Antifungal Properties

The antifungal potential of lactones has been an area of scientific interest, with structure-activity relationship studies providing insight into their efficacy. thegoodscentscompany.comhpa.gov.tw Research indicates that γ-lactones generally exhibit higher antifungal activity than their δ-lactone counterparts. researchgate.net Furthermore, the antifungal effects of γ-lactones appear to intensify as the length of the alkyl side chain increases. researchgate.net

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in the reviewed literature, studies on closely related compounds provide context. For instance, γ-decalactone has been shown to inhibit the growth of the filamentous fungus Aspergillus niger and the yeast Candida albicans. researchgate.net For some lactones, the mechanism of action is thought to involve the inhibition of the respiratory system, as demonstrated by the arrest of oxygen consumption in C. albicans by massoialactone. researchgate.net Given its structure as a γ-lactone with a nine-carbon framework, this compound is anticipated to exhibit antifungal activity based on these established trends. researchgate.net

Cytotoxic and Anticancer Investigations

The cytotoxic potential of this compound has been assessed through various in-vitro assays, yielding mixed results. In a neutral red uptake assay, which measures cell viability, the addition of this compound at 140 ppm to a mixture of tobacco ingredients did not increase the cytotoxicity of the resulting smoke's total particulate matter when compared to controls. hpa.gov.tw

In genotoxicity studies that also provide information on cytotoxicity, a mouse lymphoma assay (using the L5178y TK+/- strain) showed this compound to be negative for inducing mutation at concentrations up to 1000 µg/ml without metabolic activation. hpa.gov.twinchem.org However, in the presence of a metabolic activation system (S9 fraction), a positive result was observed at 400 µg/ml. hpa.gov.twinchem.org Researchers have suggested this positive finding could be an artifact of the assay conditions, such as high osmolarity or low pH, rather than a true mutagenic effect. hpa.gov.tw Long-term feeding studies in rats over two years reported no adverse effects, with a No-Observed-Effect Level (NOEL) of 250 mg/kg of body weight per day. inchem.org

Role in Enzyme Activity Modulation

This compound has been identified as a substrate for specific enzymes, particularly lactonases. A thermostable phosphotriesterase-like lactonase (GKL) isolated from the thermophilic bacterium Geobacillus kaustophilus was found to efficiently hydrolyze this compound. mdpi.com Kinetic analysis revealed a high catalytic efficiency for this interaction. mdpi.com Similarly, an orthologous enzyme from Deinococcus radiodurans also demonstrates high lactonase activity toward this compound. mdpi.com

The biosynthesis of this compound in organisms like yeast and fruits is also a result of specific enzyme activities. mdpi.com Key enzymes in this process include acyl-CoA oxidase (ACX), which is a rate-limiting enzyme in the initial steps of fatty acid β-oxidation, and alcohol acyltransferase (AAT), which is involved in the final intramolecular esterification that forms the lactone ring. mdpi.com In grapes, environmental factors such as high temperatures have been shown to modulate enzyme activity—specifically accelerating NAD-dependent malic enzyme and decreasing phosphoenolpyruvate (B93156) carboxylase and pyruvate (B1213749) kinase activities—leading to an accumulation of this compound. kaochemicals-eu.com

EnzymeSource OrganismSubstrateKinetic Parameter (kcat/Km)Source
GKL LactonaseGeobacillus kaustophilusThis compound1.2 x 105 M-1s-1 mdpi.com

Impact on Fatty Acid Composition in Cell Membranes

As a hydrophobic molecule, this compound is predicted to interact with the lipid bilayers of cell membranes. inchem.orgresearchgate.net The presence of its C5 alkyl (pentyl) chain contributes significantly to its nonpolar character, suggesting a potential to influence lipid interactions and membrane fluidity. inchem.org Studies on other odorous lactones with similar hydrophobic properties, such as γ-decalactone, have demonstrated a direct interaction with cell membranes. researchgate.net

This interaction can lead to a fluidizing effect on the membrane, decreasing the main phase transition temperature (Tm) of phospholipid bilayers. researchgate.net This disruption of membrane structure and fluidity is believed to be a key part of the mechanism behind the antimicrobial and toxic effects of these lactones on yeast cells. researchgate.net The principle that lipid-soluble molecules can alter membrane properties is well-established; for example, supplementing cell culture media with various fatty acids can dramatically alter the fatty acid composition and physical characteristics of the cell membrane. researchgate.netredalyc.orgmdpi.com It is hypothesized that this compound acts via a similar mechanism, inserting into the lipid bilayer and altering its physical properties. inchem.orgresearchgate.net

Genetic and Molecular Interactions (e.g., Yeast DNA Induction)

This compound has been evaluated in a battery of genotoxicity assays to assess its potential to interact with and damage genetic material. The results indicate a general lack of mutagenic and clastogenic activity in most systems tested.

In the bacterial reverse mutation assay (Ames test), this compound was found to be negative across multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA1538) at concentrations up to 37,500 µ g/plate , both with and without metabolic activation. hpa.gov.twinchem.org It also failed to induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes, another indicator that it does not directly damage DNA. hpa.gov.twinchem.org Furthermore, an in vivo micronucleus test in mice yielded a negative result, suggesting that this compound is not clastogenic, meaning it does not cause breakage or loss of chromosomes. hpa.gov.twkaochemicals-eu.comsci-hub.se

However, a few studies have noted potential activity under specific conditions. A rec-assay using Bacillus subtilis, which tests for DNA damage, returned a "weakly positive" result. hpa.gov.tw An older study from 1966 reported a positive result in a gene mutation assay using human lymphocytes, though this contrasts with the bulk of negative findings in other, more modern assays. inchem.org

Assay TypeTest SystemConcentration / DoseResultSource
Bacterial Reverse Mutation (Ames)S. typhimurium (multiple strains)Up to 37,500 µg/plateNegative hpa.gov.twinchem.org
Unscheduled DNA Synthesis (UDS)Rat Hepatocytes500 µg/mlNegative hpa.gov.twinchem.org
In Vivo Micronucleus TestMouseNot SpecifiedNegative hpa.gov.twkaochemicals-eu.comsci-hub.se
Mouse Lymphoma Assay (L5178y)Mouse Lymphoma Cells400 µg/ml (+S9 activation)Positive* hpa.gov.twinchem.org
Mouse Lymphoma Assay (L5178y)Mouse Lymphoma Cells1000 µg/ml (-S9 activation)Negative hpa.gov.twinchem.org
Rec-AssayBacillus subtilis20 µl/diskWeakly Positive hpa.gov.tw
Gene Mutation AssayHuman Lymphocytes0.7 mMPositive inchem.org

*Positive result may be an artifact of assay conditions (low pH or high osmolarity). hpa.gov.tw

Chemical Synthesis and Biotechnological Production Strategies

Classical Chemical Synthesis Methods

Conventional synthesis of gamma-nonalactone (B146572) involves several established chemical reactions, providing reliable and high-yield pathways to the racemic form of the compound.

Intramolecular Esterification of 4-Hydroxynonanoic Acid

A primary method for synthesizing γ-lactones is the intramolecular esterification, or lactonization, of the corresponding 4-hydroxycarboxylic acid. In the case of this compound, this involves the cyclization of 4-hydroxynonanoic acid. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the removal of a water molecule to form the stable five-membered lactone ring. vulcanchem.comscentree.coscentree.co The process begins with the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group at the fourth carbon position. This pathway is fundamental to the formation of many γ-lactones. mdpi.comtandfonline.com

Reaction between Acrylic Acid and Hexanol

A widely used industrial method involves the free-radical addition of n-hexanol to acrylic acid. sciencemadness.org This reaction is typically initiated by a radical source, such as di-t-butyl peroxide. sciencemadness.org The process requires careful control of reaction conditions to optimize the yield and minimize the polymerization of acrylic acid, which is a common side reaction. sciencemadness.org To achieve higher yields, a significant excess of n-hexanol is often used. sciencemadness.org In some process variations, a Dean-Stark trap is employed to continuously remove water or methanol (B129727) (if methyl acrylate (B77674) is used as a reactant), which drives the reaction equilibrium toward the product, resulting in yields often exceeding 70%. sciencemadness.orgresearchgate.net

Synthesis MethodReactantsCatalyst/InitiatorKey ConditionsRef.
Free-Radical Additionn-Hexanol, Acrylic AcidDi-t-butyl peroxideHigh temperature, Excess n-hexanol sciencemadness.org
Lactonization4-Hydroxynonanoic AcidConcentrated Sulfuric AcidAcid catalysis vulcanchem.comscentree.co

Aldol Condensation and Other Chemical Transformations

This compound can also be synthesized through multi-step pathways involving condensation reactions. One such method begins with the condensation of heptaldehyde and malonic acid, followed by intramolecular cyclization. sciencemadness.org This reaction, a type of Knoevenagel condensation, forms a β,γ-unsaturated acid, which is then cyclized to the lactone. sciencemadness.org Another reported synthesis route involves the condensation of undecylenic acid and malonic acid. Aldol-type reactions are crucial for constructing the carbon backbone, which can then be chemically modified through subsequent steps like reduction and cyclization to yield the final lactone product. researchgate.netlibretexts.org These methods highlight the versatility of classic organic reactions in building complex flavor molecules from simpler starting materials.

Sustainable and Green Production Approaches

The demand for "natural" flavor compounds has driven research into biotechnological production methods, which are perceived as more sustainable and environmentally friendly. These strategies primarily involve microbial fermentation for de novo synthesis or the biotransformation of fatty acid precursors.

Microbial Fermentation for De Novo Synthesis

De novo synthesis refers to the production of this compound from simple carbon sources, such as sugars, through the metabolic pathways of microorganisms. researchgate.nettci-thaijo.org This process requires a microorganism capable of synthesizing fatty acids and subsequently modifying them to create the lactone precursor. researchgate.net Several yeast and fungi, including Sporidiobolus salmonicolor and Trichoderma viride, have been identified as producers of various lactones, including this compound, through this pathway. mdpi.commedcraveonline.com The process involves the synthesis of fatty acids, followed by hydroxylation and chain-shortening via β-oxidation to produce a 4-hydroxy acid intermediate, which then spontaneously lactonizes under acidic conditions. researchgate.net While promising, de novo synthesis is a complex metabolic trait and often results in lower yields compared to biotransformation methods. researchgate.net

Biotransformation of Fatty Acids (e.g., Pelargonic Acid, Oleic Acid)

Biotransformation is a more targeted approach where microorganisms or their enzymes convert a specific precursor, typically a fatty acid, into the desired lactone. tci-thaijo.org This method generally provides higher yields than de novo synthesis. Various microorganisms, particularly yeasts like Yarrowia lipolytica, are known for their ability to transform fatty acids. mdpi.comresearchgate.net

The biotransformation pathway typically involves:

Hydroxylation: Introduction of a hydroxyl group onto the fatty acid chain.

β-Oxidation: A cyclic process that shortens the fatty acid chain by two carbons in each cycle. mdpi.comresearchgate.net

Lactonization: Once the chain is shortened to the appropriate length (e.g., 4-hydroxynonanoic acid), intramolecular esterification occurs, often aided by acidification of the culture medium, to form this compound. mdpi.com

Linoleic acid and oleic acid are significant natural precursors. google.com During fermentation with yeasts like Saccharomyces cerevisiae, these fatty acids can be metabolized through lipoxygenation and subsequent degradation to yield precursors like 4-oxononanoic acid, which is then reduced and cyclized to this compound. acs.orgresearchgate.net The biotransformation of ricinoleic acid to produce γ-decalactone by Yarrowia lipolytica is a well-studied model for this type of process and demonstrates the efficiency of yeast β-oxidation in lactone synthesis. mdpi.comtandfonline.com

Production ApproachMicroorganism ExamplesPrecursor(s)Key Metabolic ProcessRef.
De Novo SynthesisSporidiobolus salmonicolor, Trichoderma virideSugars (e.g., glucose)Fatty acid synthesis, β-oxidation mdpi.commedcraveonline.com
BiotransformationYarrowia lipolytica, Saccharomyces cerevisiaeLinoleic acid, Oleic acid, Ricinoleic acidHydroxylation, β-oxidation researchgate.netacs.org

Solvent Replacement Initiatives (e.g., Deep Eutectic Solvents)

Enantioselective Synthesis Methods

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. These enantiomers can exhibit distinct sensory properties, making their selective synthesis a key objective for the flavor and fragrance industry.

Biotechnological methods are particularly well-suited for enantioselective synthesis due to the inherent stereospecificity of enzymes. The biotransformation of 4-oxononanoic acid by the yeast Saccharomyces cerevisiae during alcoholic fermentation has been shown to be (R)-enantioselective, yielding (R)-γ-nonalactone. wikipedia.orgmedcraveonline.com Sensory studies have revealed different detection thresholds for the two forms, with the (R)-enantiomer often being predominant in natural sources like grapes. wikipedia.org

Conversely, other microbial processes can favor the opposite enantiomer. A patented method utilizing yeasts of the genus Pichia (specifically P. ohmeri and P. stipitis) to transform C18 hydroxy-acid precursors results in the production of γ-nonalactone with an enantiomeric excess of the (S)-isomer. google.com The ability to selectively produce either the (R) or (S) enantiomer through different biotechnological routes allows for the creation of specific aroma profiles tailored to different applications.

Table 2: Enantioselective Production of this compound

Method/OrganismPrecursorPredominant EnantiomerReference
Biotransformation by Saccharomyces cerevisiae 4-Oxononanoic acid(R)-γ-nonalactone wikipedia.orgmedcraveonline.com
Biotransformation by Pichia ohmeri / Pichia stipitis C18 hydroxy-acid (e.g., R-coriolic acid)(S)-γ-nonalactone google.com

Source: Compiled from referenced scientific literature and patents. wikipedia.orggoogle.commedcraveonline.com

Research on Gamma Nonalactone in Specific Matrices and Food Systems

Wine and Vitivinicultural Research

Gamma-nonalactone (B146572) (γ-nonalactone) is a ubiquitous aroma compound found in a wide array of wines, contributing notes often described as coconut and stone fruit. auckland.ac.nz Its concentration varies significantly across different wine types, influenced by grape variety, viticultural conditions, and winemaking choices.

Generally, red wines tend to have higher concentrations of γ-nonalactone than dry white wines. An analysis of Californian and French wines found that white wine samples contained 0 to 16 µg/L, while red wines had concentrations ranging from 12 to 43 µg/L. researchgate.net A large survey of 120 Australian red wines, including Cabernet Sauvignon, Merlot, and Pinot Noir, found γ-nonalactone in nearly half of the samples, with a maximum concentration of 39.7 µg/L. nih.gov In contrast, of 58 Australian white wines, including Sauvignon Blanc, it was detected in 23 wines. nih.gov

The higher levels in red wines may be linked to greater concentrations of its precursors, such as linoleic acid, in red grape varieties. For instance, Pinot Noir grapes have been found to contain more linoleic acid than Sauvignon Blanc grapes. Specific studies on New Zealand Pinot Noir have detected γ-nonalactone concentrations ranging from 8.3 to 22.5 µg/L. chromatographyonline.com This compound has also been specifically identified in both Merlot and Cabernet Sauvignon wines.

While typically found at lower levels in dry white wines, γ-nonalactone is still a component of the aromatic profile of varieties like Sauvignon Blanc. nih.gov

Table 1: Concentration Ranges of this compound in Various Wine Types

Wine Type/VarietyRegion/StudyConcentration Range (µg/L)
Red Wines (General)California & France12 - 43
Red Wines (General)AustraliaUp to 39.7
White Wines (General)California & France0 - 16
White Wines (Non-botrytized)New ZealandUp to 8.7
Pinot NoirNew Zealand8.3 - 22.5
Botrytized (Noble Rot) WinesAustraliaUp to 59
Botrytized (Noble Rot) WinesNew ZealandUp to 43.5

Data compiled from multiple sources. researchgate.netnih.govchromatographyonline.com

A strong and significant association exists between higher concentrations of γ-nonalactone and wines made from grapes affected by noble rot, the fungus Botrytis cinerea. ctv-jve-journal.org These wines, such as Sauternes and other dessert styles, are prized for their complex aromas of dried fruit, honey, and stone fruit, to which γ-nonalactone is a key contributor.

Research comparing botrytized and non-botrytized wines consistently shows elevated levels of γ-nonalactone in the former. A study of New Zealand white wines, including Sauvignon Blanc and Riesling, found that the concentration of γ-nonalactone was significantly higher in botrytized wines, reaching a maximum of 43.5 µg/L compared to a peak of only 8.7 µg/L in non-botrytized samples. Similarly, a survey of Australian wines reported a maximum of 59 µg/L in noble rot wines. ctv-jve-journal.org In artificially botrytized Chardonnay, γ-nonalactone was one of several lactones found in higher concentrations, contributing to a "dry apricot" aroma.

The fungus itself is believed to be directly or indirectly responsible for this increase. B. cinerea infection can alter the grape's metabolism, leading to an increase in fatty acid biosynthesis. One key precursor, linoleic acid, is found in the fungus and its concentration may be increased in infected grapes. During fermentation, yeast like Saccharomyces cerevisiae can then convert these precursors into γ-nonalactone.

Winemaking processes, particularly fermentation and aging, are critical in determining the final concentration of γ-nonalactone in wine. While precursors are present in the grapes, their transformation into the volatile aroma compound is heavily influenced by microbial action and post-fermentation evolution.

Fermentation: During alcoholic fermentation, yeast plays a pivotal role. The yeast species Saccharomyces cerevisiae can biotransform precursors into γ-nonalactone. ives-openscience.euives-openscience.eu Studies have identified key precursors in grape must, such as 4-oxononanoic acid and 4-hydroxy-2-nonenal, which are then converted to γ-nonalactone by yeast during fermentation. ives-openscience.euives-openscience.eu The choice of yeast strain can also have a significant impact; experiments using different S. cerevisiae strains showed notable differences in the amount of γ-nonalactone produced. auckland.ac.nz Co-fermentation with certain non-Saccharomyces yeasts, such as Saccharomycopsis crataegensis, has also been shown to produce wines where γ-nonalactone was uniquely detected, suggesting a role for diverse microbial populations. nih.gov

Aging: The aging process, especially in oak barrels, can further increase γ-nonalactone levels. The compound can be extracted directly from toasted oak wood. researchgate.netunirioja.es However, the accumulation can be complex. One study noted that in wines aged in American oak barrels, the concentration of γ-nonalactone could reach a constant level after just two months, regardless of whether the wine was Merlot or Cabernet Sauvignon. researchgate.netresearchgate.net Another study on red wine aged in re-used French oak barrels observed that γ-nonalactone concentrations remained relatively constant and low throughout an 18-month period. unirioja.es Beyond barrels, γ-nonalactone has been observed to increase during bottle aging, a process that may be related to the presence of oxygen. nih.gov

At typical concentrations, it imparts pleasant aromas of coconut, stone fruit, peach, and dried fruit. auckland.ac.nzinfowine.com With a sensory detection threshold reported to be around 30 µg/L in wine, even relatively low amounts can influence the aromatic profile, adding a sweeter and fruitier impression. auckland.ac.nzresearchgate.netunirioja.es

However, when present in high concentrations, γ-nonalactone is a key compound associated with the "prune aroma" defect, a characteristic of prematurely aged red wines. acs.orgnih.govresearchgate.net This off-flavor is often linked to wines made from overripe or heat-stressed grapes. mdpi.com Studies have identified γ-nonalactone, along with β-damascenone and 3-methyl-2,4-nonanedione, as being responsible for this prune-like scent. acs.orgnih.gov In Merlot and Cabernet Sauvignon wines made from late-harvested grapes, higher concentrations of γ-nonalactone correlated with an increased intensity of "cooked fruit" aromas. Therefore, managing viticultural factors like harvest date is crucial to avoid the excessive formation of precursors that lead to this sensory defect.

Impact of Winemaking Processes (e.g., Fermentation, Aging)

Beer and Brewing Science

In brewing, γ-nonalactone is recognized as a flavor-active compound that can contribute to the sensory profile, particularly in aged beer. researchgate.netagraria.com.br Its formation is linked to processes occurring during both mashing and, more significantly, yeast fermentation. researchgate.net

Mashing and Wort Production: Precursors to γ-nonalactone are derived from lipids in the malt. Specifically, the oxidation of linoleic acid, which occurs in barley and during the malting process, produces hydroxyoctadecadienoic acids (HODE). brewingscience.deresearchgate.net These precursors are then present in the wort created during mashing. researchgate.netnih.gov

Yeast Fermentation: The primary synthesis of γ-nonalactone occurs through the metabolic activity of brewer's yeast, Saccharomyces cerevisiae, during fermentation. researchgate.netbrewingscience.de The yeast transforms the HODE precursors from the wort into γ-nonalactone through complex biosynthetic routes. brewingscience.deresearchgate.net Research using labeled isotopes has elucidated two distinct pathways:

One pathway involves the 13-peroxidation of linoleic acid to form 13-HODE, which is then converted via β-oxidation and an α-oxidation step into the (S)-enantiomer of γ-nonalactone. brewingscience.deresearchgate.net

A second pathway begins with the 9-peroxidation of linoleic acid to 9-HODE, which undergoes a Baeyer-Villiger type oxidation, eventually leading to the (R)-enantiomer of γ-nonalactone. brewingscience.deresearchgate.net

Contribution to Staling Flavors and Aromas

Rice and Cereal Products

This compound has been identified as a volatile component in both cooked rice and rice bran. nih.govleffingwell.com Its presence was confirmed in the steam distillate of rice bran and as a constituent of volatile oils from rice straw. nih.gov The compound is also found in various non-scented rice cultivars after cooking, including Nihonbare, Koshihikari, and Akitakomachi. nih.gov While it was previously listed as only a minor odor-active compound in some studies, more recent research using modified headspace solid-phase microextraction (SPME) coupled with gas chromatography-olfactometry (GC-O) has highlighted its importance. nih.gov It has also been detected in other cereal products like roasted barley and wheat bread. leffingwell.comodowell.com

In non-scented rice varieties, this compound is considered an important odor-active compound that contributes a characteristic strong, sweet, and coconut-like aroma. nih.govnih.govresearchgate.net Its significance was determined through GC-O analysis, where its aroma was consistently detected and validated against an authentic standard. nih.gov Despite not being reported as a key odorant in some earlier rice aroma studies, it has been identified as one of the most intense aroma components in the headspace of freshly cooked non-scented rice cultivars such as Mirukiikuiin, LGC-soft, and LGC-katsu. nih.govresearchgate.net In contrast, it was not detected in the scented rice cultivar Hieri under the same conditions. nih.gov This suggests that this compound plays a crucial role in defining the aroma profile of certain non-scented rice types. nih.gov

Table 1: Relative Amount and Odor Intensity of γ-Nonalactone in Cooked Rice Cultivars

Rice Cultivar Type Relative Amount (Area Counts x 10⁶) Odor Intensity (Scale 0-5)
LGC-soft Non-scented 13.72 ± 1.63 5.0 ± 0.0
Mirukiikuiin Non-scented 8.14 ± 0.46 5.0 ± 0.0
LGC-katsu Non-scented 4.63 ± 0.22 4.7 ± 0.5
Hieri Scented Not Detected Not Detected

Data sourced from research utilizing modified headspace SPME with GC-O and GC-MS analysis. researchgate.net

Presence in Cooked Rice and Rice Bran

Other Natural Occurrences in Foods (Fruits, Meats, Teas)

This compound is found naturally in a wide variety of foods beyond beer and rice. perfumerflavorist.comscentspiracy.com Its presence contributes to the characteristic flavor and aroma profiles of many fruits, meats, and beverages. odowell.com It is a key component in the aroma of stone fruits and is also found in tropical fruits. perfumerflavorist.com In meats, it contributes to the savory and cooked flavor notes. perfumerflavorist.comresearchgate.net

Table 2: Natural Occurrence of γ-Nonalactone in Various Foods

Food Category Examples
Fruits Peach, Apricot, Plum, Nectarine, Passion Fruit, Mango, Pineapple, Papaya, Guava, Strawberry, Blackberry, Raisin. odowell.comscentspiracy.comontosight.ai
Meats Beef (especially Wagyu), Cooked Pork, Lamb Fat, Chicken. odowell.comperfumerflavorist.comresearchgate.net
Teas Green Tea, Black Tea. odowell.comnih.gov
Dairy & Fermented Products Butter, Milk, Cream, Camembert Cheese, Rum, Whiskey, Wine. odowell.comperfumerflavorist.comscentspiracy.com

| Other | Tomato, Soybean, Oats, Malt, Mushroom, Tamarind. odowell.comscentspiracy.com |

Q & A

Q. What are the established analytical methods for quantifying gamma-nonalactone in complex matrices (e.g., food, biological samples)?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its high sensitivity for volatile lactones. For quantitative analysis, internal standards like gamma-decalactone are used to correct for matrix effects. Sample preparation often involves solvent extraction (e.g., dichloromethane) followed by solid-phase microextraction (SPME) for headspace concentration. Validation parameters (e.g., LOD: 0.1 ppm, LOQ: 0.3 ppm) should align with ISO 17025 guidelines .

Q. How is this compound synthesized in laboratory settings, and what are common impurities?

Methodological Answer: this compound is synthesized via esterification of 4-hydroxynonanoic acid under acidic catalysis (e.g., H₂SO₄) or enzymatically using lipases. Impurities include unreacted precursors (e.g., residual fatty acids) and byproducts like delta-lactone isomers. Purity is verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. What factors influence the stability of this compound during storage and experimental conditions?

Methodological Answer: Stability is pH- and temperature-dependent. Under alkaline conditions (pH > 8), hydrolysis to 4-hydroxynonanoic acid occurs. Storage recommendations include inert atmospheres (N₂) and temperatures below 4°C. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation kinetics using Arrhenius models .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in flavor staling (e.g., in beer vs. dairy products) be resolved?

Methodological Answer: Context-specific pathways must be analyzed. In beer, this compound synergizes with trans-2-nonenal (T2N) via lipid oxidation (LOX-1 pathway), whereas in dairy, Maillard reactions dominate. Controlled experiments comparing LOX activity (e.g., LOX-1 knockout yeast strains) and GC-olfactometry can isolate contribution mechanisms .

Q. What experimental designs are optimal for studying this compound’s enzymatic vs. non-enzymatic formation pathways?

Methodological Answer: Use isotopic labeling (e.g., ¹³C-labeled precursors) to trace biosynthetic routes. For enzymatic pathways, employ enzyme inhibitors (e.g., NDGA for LOX) and compare with thermally induced non-enzymatic reactions. Kinetic modeling (Michaelis-Menten for enzymes vs. Arrhenius for thermal) quantifies pathway dominance .

Q. How do intermolecular interactions between this compound and proteins affect its bioavailability in pharmacological studies?

Methodological Answer: Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with serum albumin. Validate via isothermal titration calorimetry (ITC) and circular dichroism (CD) to assess conformational changes in proteins. In vivo studies should measure plasma half-life using LC-MS/MS .

Q. What statistical approaches address reproducibility challenges in this compound quantification across laboratories?

Methodological Answer: Implement interlaboratory studies with standardized reference materials (e.g., NIST-certified this compound). Use multivariate analysis (PCA) to identify variability sources (e.g., column type in GC). Harmonize protocols via ISO/IEC 17043 proficiency testing .

Data Contradiction Analysis

Q. Why do studies report conflicting thresholds for this compound’s odor detection in humans?

Methodological Answer: Variability arises from differences in panelist training (e.g., ISO 8586 standards), matrix effects (water vs. oil carriers), and genetic polymorphisms in olfactory receptors. Meta-analyses using random-effects models can aggregate data while accounting for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gamma-nonalactone
Reactant of Route 2
Reactant of Route 2
Gamma-nonalactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.